4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-methylphenyl)methylidene]aniline
Description
This compound is a Schiff base derived from the condensation of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline (CAS 92-36-4) and 2-methylbenzaldehyde . The benzothiazole core confers rigidity and π-conjugation, while the imine (-CH=N-) linker enhances electronic delocalization. The methyl substituents on the benzothiazole and benzylidene moieties modulate steric and electronic properties, influencing reactivity and applications in materials science (e.g., OLEDs) and antimicrobial research .
Properties
Molecular Formula |
C22H18N2S |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(2-methylphenyl)methanimine |
InChI |
InChI=1S/C22H18N2S/c1-15-7-12-20-21(13-15)25-22(24-20)17-8-10-19(11-9-17)23-14-18-6-4-3-5-16(18)2/h3-14H,1-2H3 |
InChI Key |
OZXGMPQQULSKIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=CC=C4C |
Origin of Product |
United States |
Preparation Methods
Cyclization Mechanism
-
Bromination and Thiocyanate Incorporation :
-
Cyclization :
Typical Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Glacial acetic acid |
| Temperature | 0–10°C (initial), then ambient |
| Reagents | KSCN, Br₂, 4-methylaniline |
| Reaction Time | 2–4 hours |
| Yield | 70–85% (estimated) |
Functionalization to 4-(6-Methyl-1,3-Benzothiazol-2-yl)Aniline
The benzothiazole intermediate is functionalized with an aniline group at the 4-position. This step typically employs Ullmann coupling or Buchwald-Hartwig amination , though direct substitution may occur under specific conditions.
Direct Amination
-
Substitution Reaction :
Schiff Base Formation via Condensation
The final step involves condensation of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with 2-methylbenzaldehyde to form the imine linkage.
Reaction Protocol
-
Acid-Catalyzed Condensation :
Optimized Conditions :
Characterization Data
Alternative Synthetic Routes
One-Pot Tandem Synthesis
Solid-State Mechanochemical Synthesis
-
Grinding Method :
Industrial-Scale Considerations
Process Optimization
Purification Techniques
-
Crystallization : The crude product is recrystallized from ethyl acetate/hexane (1:2) to achieve >98% purity.
-
Chromatography : Preparative thin-layer chromatography (TLC) resolves byproducts in small-scale syntheses.
Challenges and Mitigation Strategies
Hydrolysis of Schiff Base
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles like amines or thiols. Common reagents and conditions for these reactions include mild temperatures and solvents like dichloromethane or acetonitrile. .
Scientific Research Applications
Medicinal Chemistry
1.1 Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to 4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-methylphenyl)methylidene]aniline. For instance, derivatives featuring benzothiazole moieties have demonstrated potent activity against various Gram-positive and Gram-negative bacteria. A review noted that certain benzothiazole derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating their potential as new antibacterial agents .
1.2 Antiviral Properties
Research has also focused on the antiviral potential of benzothiazole derivatives, particularly against viruses such as MERS-CoV. In one study, a series of methanimine derivatives were synthesized, with some showing promising inhibitory activity against MERS-CoV with low IC50 values, suggesting that modifications to the benzothiazole structure could enhance antiviral efficacy .
Material Science
2.1 Photophysical Properties
The compound has been investigated for its photophysical properties, which are crucial for applications in organic electronics and photonics. Studies have shown that compounds containing the benzothiazole group can exhibit strong fluorescence, making them suitable candidates for use in light-emitting diodes (LEDs) and organic solar cells .
2.2 Dye Applications
Due to its vibrant color properties, this compound can be utilized as a dye in various applications, including textiles and biological staining. The ability to modify its structure allows for tunable dye properties, which can be tailored for specific applications .
Case Studies
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N-[(E)-(2-methylphenyl)methylidene]amine involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity. The imine linkage allows the compound to form reversible covalent bonds with nucleophilic residues in proteins, modulating their function. Pathways involved may include inhibition of oxidative stress, modulation of inflammatory responses, and interference with cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Aldehyde Component
(a) 4-(6-Methyl-1,3-benzothiazol-2-yl)-N-[(E)-2-naphthylmethylene]aniline ()
- Structure : The aldehyde component is 2-naphthaldehyde instead of 2-methylbenzaldehyde.
- Molecular Formula : C25H18N2S (MW: 378.49 g/mol).
- Key Differences :
- The naphthyl group increases molecular weight and π-surface area, enhancing absorption in the UV-Vis range compared to the methylphenyl analog.
- Higher hydrophobicity may reduce solubility in polar solvents.
(b) N-[(1E)-1H-Indol-3-ylmethylene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline ()
- Structure : The benzylidene group is replaced with an indole-derived imine.
- Biological activity may differ due to interactions with indole-binding proteins .
Variations in the Linker Group
(a) Hydrazone Derivatives ()
- Example: (E)-N,N-dimethyl-4-((2-(4-phenylthiazol-2-yl)hydrazono)methyl)aniline ().
- Structure : Replaces the imine (-CH=N-) with a hydrazone (-NH-N=CH-) linker.
- Key Differences: Hydrazones exhibit tautomerism and stronger hydrogen-bonding capacity, affecting crystallinity and stability .
(b) Azo Derivatives ()
- Example : 4-[(E)-2-phenyldiazenyl]-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline.
- Structure : Contains an azo (-N=N-) group instead of an imine.
- Key Differences :
Functional Group Modifications
(a) Nitro-Substituted Analog ()
- Example : 4-(6-Methyl-1,3-benzothiazol-2-yl)-2-nitroaniline (Compound 12).
- Structure : Nitro group at the 2-position of the aniline ring.
- Key Differences :
(b) Thioether/Azomethine Hybrids ()
- Example : (E)-4-(hexyloxy)-N-(4-(methylthio)benzylidene)aniline.
- Structure : Incorporates alkoxy and methylthio substituents.
- Key Differences: Thioether groups improve solubility in nonpolar solvents. Alkoxy chains enhance liquid crystalline behavior .
Comparative Data Table
Biological Activity
The compound 4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-methylphenyl)methylidene]aniline , often referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H18N2S
- Molecular Weight : 342.46 g/mol
- CAS Number : 12119815
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to This compound have shown significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values of related compounds against different cancer types:
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | MCF7 | 7.2 |
| Compound C | A549 | 3.8 |
These findings suggest that structural modifications in benzothiazole derivatives can enhance their anticancer efficacy.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer progression . Additionally, benzothiazole derivatives have demonstrated the ability to induce apoptosis in cancer cells through various signaling pathways .
Study 1: Cytotoxicity Evaluation
A study conducted on a series of benzothiazole derivatives, including the compound , evaluated their cytotoxic effects on human cervical cancer (HeLa) and breast cancer (MCF7) cell lines. The results indicated that the compound exhibited a dose-dependent cytotoxic effect, with significant inhibition of cell viability observed at concentrations above 5 μM.
Study 2: In Vivo Efficacy
In vivo studies using mouse models have further validated the anticancer potential of benzothiazole derivatives. Mice treated with the compound showed a marked reduction in tumor size compared to control groups. Histological analysis revealed that treated tumors exhibited increased apoptosis and reduced proliferation markers .
Q & A
Q. How can the molecular structure of this compound be unambiguously confirmed?
Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. The compound’s crystalline form can be analyzed using programs like SHELXL for refinement and ORTEP-III for visualization of anisotropic displacement parameters. Hydrogen bonding patterns and π-π interactions in the crystal lattice should be evaluated using graph-set analysis to validate intermolecular interactions . For non-crystalline samples, complementary techniques such as NMR (¹H/¹³C, COSY, HSQC) and high-resolution mass spectrometry (HRMS) should cross-validate molecular connectivity and stoichiometry .
Q. What is a reliable synthetic route for this compound?
Methodological Answer: A Schiff base condensation reaction is typically employed.
- Step 1: React 4-(6-methyl-1,3-benzothiazol-2-yl)aniline (0.01 mol) with 2-methylbenzaldehyde (0.01 mol) in absolute ethanol.
- Step 2: Add glacial acetic acid (2–3 drops) as a catalyst and reflux for 4–8 hours.
- Step 3: Cool, filter, and recrystallize the product from ethanol. Monitor reaction progress via TLC and confirm yield, purity, and melting point against literature data .
Q. How can spectroscopic data resolve ambiguities in structural assignments?
Methodological Answer:
- ¹H NMR: The imine proton (CH=N) appears as a singlet near δ 8.5–9.0 ppm. Aromatic protons from the benzothiazole and 2-methylphenyl groups show distinct splitting patterns.
- IR: The C=N stretch is observed at ~1600–1650 cm⁻¹.
- UV-Vis: Conjugation between the benzothiazole and imine moieties results in absorption maxima in the 300–400 nm range. Compare experimental data with computational predictions (e.g., DFT) to resolve conflicts .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Methodological Answer: Discrepancies (e.g., bond length deviations >0.05 Å or unexpected torsion angles) require multi-technique validation:
- Cross-check: Use Hirshfeld surface analysis to assess packing effects on crystallographic parameters.
- Dynamic Effects: Variable-temperature NMR or X-ray studies can reveal conformational flexibility.
- Computational Modeling: Perform DFT geometry optimization to compare theoretical and experimental bond lengths/angles .
Q. What strategies optimize synthetic yield and purity for scale-up?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
- Catalyst Optimization: Replace glacial acetic acid with microwave-assisted catalysis or ionic liquids to reduce reaction time.
- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures. Document yield improvements via Design of Experiments (DoE) .
Q. How do hydrogen bonding networks influence the compound’s crystallographic behavior?
Methodological Answer: Analyze hydrogen bond motifs using graph-set notation (e.g., R₂²(8) for dimeric interactions). For example:
Q. What computational methods predict bioactivity against specific enzyme targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or antimicrobial targets.
- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond acceptor/donor counts.
- MD Simulations: Assess binding stability over 100 ns trajectories (e.g., GROMACS) to prioritize synthesis .
Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed?
Methodological Answer:
- Disordered Atoms: Apply SHELXL restraints (e.g., SIMU, DELU) to model split positions.
- Twinning: Use the TWIN command in SHELXL with Hooft/Y parameters. Validate with R₁ vs wR₂ convergence plots.
- High-Resolution Data: Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution for ambiguous regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
